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2,4,5-Trichloroanisole - 6130-75-2

2,4,5-Trichloroanisole

Catalog Number: EVT-370997
CAS Number: 6130-75-2
Molecular Formula: C7H5Cl3O
Molecular Weight: 211.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4,6-Trichloroanisole (TCA) is a chlorinated aromatic compound recognized for its distinct musty-moldy odor. [] It is primarily known as the main contributor to cork taint in wine, negatively impacting the sensory experience and economic value of affected products. [] TCA can originate from the degradation of 2,4,5-trichlorophenol (2,4,5-TCP), a common wood preservative, by microbial activity. [] This biomethylation process often involves fungi that utilize specific enzymes to convert 2,4,5-TCP into TCA. []

Future Directions
  • Developing Sensory-Based Electronic Noses: Creating portable electronic noses with improved sensitivity and selectivity for TCA detection would be beneficial for rapid and on-site screening of cork and wine samples. []

2,4,5-Trichlorophenol

Compound Description: 2,4,5-Trichlorophenol is a chlorinated phenolic compound. It is a degradation product of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). []

Relevance: 2,4,5-Trichlorophenol is structurally related to 2,4,5-Trichloroanisole through the substitution of the methoxy group (-OCH3) in 2,4,5-Trichloroanisole with a hydroxyl group (-OH). []

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Compound Description: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a chlorophenoxy acetic acid herbicide. It is known to degrade into 2,4,5-Trichlorophenol. [] 2,4,5-T was a major component of Agent Orange. []

Relevance: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is structurally similar to 2,4,5-Trichloroanisole, sharing the 2,4,5-Trichlorobenzene moiety. The difference lies in the substituent attached to the benzene ring, with 2,4,5-T having a phenoxyacetic acid group and 2,4,5-Trichloroanisole having a methoxy group. [, ]

2,3,4-Trichloroanisole

Compound Description: 2,3,4-Trichloroanisole is a halogenated aromatic compound. It has been studied for its bioconcentration potential in rainbow trout. []

Relevance: 2,3,4-Trichloroanisole belongs to the same chemical class as 2,4,5-Trichloroanisole, both being trichloroanisoles. They share the core structure of an anisole molecule (methoxybenzene) with three chlorine atoms attached, differing only in the chlorine substitution pattern on the benzene ring. []

2,4,6-Trichloroanisole (TCA)

Compound Description: 2,4,6-Trichloroanisole (TCA) is the primary compound responsible for cork taint in wine. [, ] It imparts an unpleasant moldy/musty taste. []

Relevance: 2,4,6-Trichloroanisole (TCA) is another isomer of 2,4,5-Trichloroanisole, both belonging to the trichloroanisole class. They share the same molecular formula and functional groups, differing only in the arrangement of chlorine atoms around the benzene ring. [, ]

Source

2,4,5-Trichloroanisole is typically formed through the chlorination of anisole or via microbial processes involving chlorinated phenols. It can be produced when chlorine-based sanitizers are used in winemaking or food processing, leading to the contamination of corks and other materials. The compound can also arise from environmental sources where chlorinated compounds are prevalent.

Classification

2,4,5-Trichloroanisole is classified as a trichloroanisole and falls under the category of halogenated organic compounds. Its structural formula indicates that it contains three chlorine atoms attached to an anisole framework.

Synthesis Analysis

Methods

The synthesis of 2,4,5-trichloroanisole can occur through several pathways:

  1. Chlorination of Anisole: This process involves treating anisole with chlorine gas under controlled conditions. The reaction typically requires acidic conditions to facilitate electrophilic substitution where chlorine replaces hydrogen atoms on the aromatic ring.
  2. Microbial Transformation: Certain fungi and bacteria can convert chlorinated phenols into trichloroanisoles through enzymatic processes. For instance, O-methylation reactions catalyzed by specific microbial species can lead to the formation of 2,4,5-trichloroanisole from precursors like 2,4,5-trichlorophenol.

Technical Details

The chlorination reaction often requires careful control of pH and temperature to optimize yields and minimize by-products. The microbial pathway is influenced by factors such as the concentration of chlorinated substrates and environmental conditions within fermentation or storage systems.

Molecular Structure Analysis

Structure

The molecular structure of 2,4,5-trichloroanisole consists of a benzene ring substituted with three chlorine atoms at the 2-, 4-, and 5-positions relative to the methoxy group (-OCH₃). Its chemical formula is C₈H₅Cl₃O.

Chemical Reactions Analysis

Reactions

The primary reactions involving 2,4,5-trichloroanisole include:

  1. Electrophilic Substitution: Similar to other aromatic compounds, 2,4,5-trichloroanisole can undergo electrophilic substitution reactions where electrophiles attack the aromatic ring.
  2. Degradation Reactions: Under certain conditions (e.g., high temperatures or in the presence of strong oxidizing agents), 2,4,5-trichloroanisole can degrade into less harmful compounds or further react to form other chlorinated by-products.

Technical Details

Mechanism of Action

Process

The mechanism by which 2,4,5-trichloroanisole affects sensory properties in beverages involves its interaction with taste and smell receptors. This compound can impart undesirable flavors reminiscent of moldy or musty characteristics due to its structural similarity to other known taint compounds.

Data

Research indicates that even trace amounts (in the ng/L range) can lead to perceptible off-flavors in wine and other beverages. The threshold for detection varies but is generally low due to the sensitivity of olfactory receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to pale yellow liquid.
  • Odor: Musty or moldy smell.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in electrophilic substitution reactions due to its aromatic nature.

Relevant analyses have shown that the presence of metal ions and pH levels significantly influence the formation and degradation pathways of this compound .

Applications

Scientific Uses

While primarily known for its negative impact on wine quality (cork taint), research into 2,4,5-trichloroanisole also includes:

  • Environmental Monitoring: Used as an indicator for contamination in water sources where chlorinated organic compounds are present.
  • Food Safety Studies: Investigated for its role in food quality assessments related to packaging materials treated with chlorine-based sanitizers.

Properties

CAS Number

6130-75-2

Product Name

2,4,5-Trichloroanisole

IUPAC Name

1,2,4-trichloro-5-methoxybenzene

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3

InChI Key

SXKBHOQOOGRFJF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)Cl

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